molecular formula C10H16ClNO2 B1306294 Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester CAS No. 438581-53-4

Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester

Cat. No. B1306294
M. Wt: 217.69 g/mol
InChI Key: VWTGJYAUYFEGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester is C10H16ClNO2•HCl . The molecular weight is 254.15 .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

The synthesis of chiral compounds with the skeleton of acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-6-yl ester has shown significant influence on muscarinic activity. Researchers synthesized these compounds to study the structure-activity relationship, highlighting the compound's potential in the development of muscarinic receptor agonists or antagonists (Yin-yao Niu & Yang Lu, 2003).

Novel Conformationally Constrained Dipeptide Isosteres

Another area of research involves the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, resulting in a novel class of conformationally constrained dipeptide isosteres. These compounds are based on enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic Acid (named BTAa), showcasing innovative approaches to peptide mimicry and drug design (A. Guarna et al., 1999).

Plant Metabolite Synthesis

Research also extends to the synthesis of 12-oxophytodienoic acid (12-oxoPDA) and compounds of its enzymic degradation cascade in plants as their methyl esters. This work contributes to understanding plant metabolites derived from linolenic acid, highlighting the chemical's role in plant biology and potential applications in agricultural science (L. Crombie & K. Mistry, 1991).

Solvolysis Studies

The solvolysis of bicyclo[3.2.1]oct-2-en-8-yl p-toluenesulfonates provided insights into the mechanisms of solvolysis reactions, contributing to the field of organic chemistry and the understanding of reaction dynamics and mechanisms (N. Lebel & L. A. Spurlock, 1964).

Medicinal Chemistry Applications

In medicinal chemistry, efficient microwave-assisted direct radiosynthesis of selective dopamine transporter ligands indicates the compound's potential use in developing diagnostic and therapeutic agents targeting the dopamine system (P. Riss & F. Roesch, 2009).

Safety And Hazards

The safety and hazards of Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester are not detailed in the search results. It’s important to note that it’s for research use only and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO2/c1-12-7-2-3-8(12)5-9(4-7)14-10(13)6-11/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTGJYAUYFEGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389896
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester

CAS RN

438581-53-4
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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